5-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidin-2-one

Description

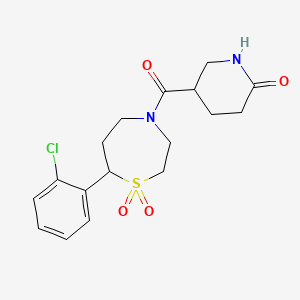

5-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidin-2-one is a heterocyclic compound featuring a 1,4-thiazepane core modified with a 2-chlorophenyl substituent at position 7 and a sulfone group (1,1-dioxido). The thiazepane ring is conjugated via a carbonyl group to a piperidin-2-one moiety.

Properties

IUPAC Name |

5-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O4S/c18-14-4-2-1-3-13(14)15-7-8-20(9-10-25(15,23)24)17(22)12-5-6-16(21)19-11-12/h1-4,12,15H,5-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBJXUWMFWCMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is suggested that this compound may have antidepressant properties. Antidepressants often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system.

Mode of Action

Given its potential antidepressant properties, it may interact with its targets by modulating the release of monoamine neurotransmitters. This could result in changes in the functioning of noradrenergic, dopaminergic, and serotonergic systems.

Biological Activity

5-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidin-2-one is a complex organic compound that belongs to a class of heterocyclic compounds. Its structure includes a thiazepane ring and a piperidine moiety, which are significant for its potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Features

The compound’s structure can be broken down into the following key components:

- Thiazepane Ring : Contributes to the compound's biological activity and pharmacokinetic properties.

- Chlorophenyl Group : Influences the reactivity and interaction with biological targets.

- Piperidin-2-one Moiety : Associated with various therapeutic effects.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds with thiazepane rings have shown effectiveness against various bacterial strains.

- Anticancer Properties : The structural features may contribute to inhibiting cancer cell proliferation.

- Neuroprotective Effects : Similar derivatives have been linked to neuroprotection and potential antidepressant effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the therapeutic efficacy of this compound. Modifications in the functional groups can significantly alter its biological profile. For instance, variations in substituents on the thiazepane ring or piperidine moiety can enhance potency or selectivity towards specific biological targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazepine Derivatives | Thiazepane ring | Antimicrobial, Anticancer |

| Quinoxaline Derivatives | Quinoxaline core | Neuroprotective, Antidepressant |

| Benzothiazole Compounds | Benzothiazole ring | Antiviral, Antifungal |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of thiazepane exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis while showing weaker activity against other strains like E. coli and Staphylococcus aureus .

- Enzyme Inhibition : The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease. Results indicated strong inhibitory activity with IC50 values ranging from 0.63 to 2.14 µM for various derivatives, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .

- In Silico Studies : Molecular docking studies have elucidated interactions between the compound and target proteins, providing insights into its mechanism of action at the molecular level. These studies suggest that the thiazepane ring plays a critical role in binding affinity to target enzymes .

Comparison with Similar Compounds

Key Observations:

Sulfone Modification : The target compound and include a sulfone group, increasing polarity and electron-withdrawing effects compared to and , which lack this modification. The sulfone may enhance metabolic stability or binding affinity in biological targets .

Aryl Substituent : Replacing 2-chlorophenyl (target, ) with 2-fluorophenyl () reduces steric bulk and alters electronic properties. Fluorine’s higher electronegativity may influence intermolecular interactions, such as hydrogen bonding or π-stacking .

Lactam/Ring Systems: The target’s piperidin-2-one lactam may confer rigidity and hydrogen-bonding capacity. ’s benzo[d]thiazole is aromatic, enhancing planar stacking interactions.

Electronic and Reactivity Profiles

Using Parr and Pearson’s principles of absolute electronegativity (χ) and hardness (η) , the following trends are hypothesized:

- Hardness : The 2-chlorophenyl group (higher η due to chlorine’s polarizability) may increase the compound’s resistance to charge transfer compared to 2-fluorophenyl in .

Computational Analysis (Hypothetical)

For example:

- The sulfone in the target compound likely creates a strong electron-deficient zone near the sulfur atom, influencing binding interactions.

- The benzo[d]thiazole in may exhibit delocalized π-electron density, enhancing aromatic interactions.

Q & A

Q. What synthetic routes are recommended for the laboratory-scale preparation of this compound?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the thiazepane ring via cyclization of a thiol intermediate with a chlorophenyl-containing precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 2 : Sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the 1,1-dioxido group .

- Step 3 : Coupling the thiazepane moiety to the piperidin-2-one scaffold via a carbonyl linker using EDCI/HOBt-mediated amidation .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (see SDS guidelines for structurally similar benzodiazepines) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm regiochemistry of the chlorophenyl and thiazepane groups. 2D NMR (COSY, HSQC) resolves overlapping signals .

- HRMS : High-resolution mass spectrometry (ESI⁺ or MALDI-TOF) validates molecular ion peaks.

- IR : Detect sulfone (SO₂) stretches at ~1300–1150 cm⁻¹ and carbonyl (C=O) at ~1650 cm⁻¹ .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like GABAₐ receptors (common for benzodiazepine analogs) .

- ADMET Prediction : Tools like SwissADME or pkCSM estimate bioavailability, BBB permeability, and CYP450 interactions .

- Validation : Compare computational results with in vitro assays (e.g., radioligand binding for receptor affinity) .

Q. How can crystallographic data contradictions during structural elucidation be resolved?

- Methodological Answer :

- Refinement Software : Use SHELXL for high-resolution refinement. For twinned crystals, apply the TWIN/BASF commands in SHELX .

- Validation Tools : Check for disorder using PLATON or Olex2. Hydrogen bonding networks should align with electron density maps .

- Alternative Methods : If X-ray fails, consider cryo-EM for large aggregates or DFT-optimized molecular geometry for validation .

Q. What are the challenges in optimizing reaction yields during scale-up?

- Methodological Answer :

- Byproduct Management : Use inline FTIR or PAT (Process Analytical Technology) to monitor intermediates and adjust stoichiometry .

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener, higher-boiling-point alternatives .

- Catalysis : Screen Pd/C or Ni catalysts for Suzuki couplings involving chlorophenyl groups to reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.